Lacosamide-d6

CAS No.:

Cat. No.: VC18561004

Molecular Formula: C13H18N2O3

Molecular Weight: 256.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O3 |

|---|---|

| Molecular Weight | 256.33 g/mol |

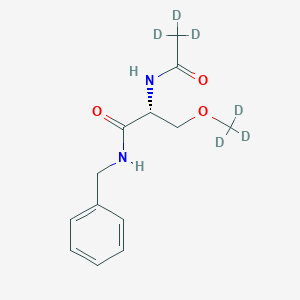

| IUPAC Name | (2R)-N-benzyl-2-[(2,2,2-trideuterioacetyl)amino]-3-(trideuteriomethoxy)propanamide |

| Standard InChI | InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i1D3,2D3 |

| Standard InChI Key | VPPJLAIAVCUEMN-GMGXQYKBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@H](COC([2H])([2H])[2H])C(=O)NCC1=CC=CC=C1 |

| Canonical SMILES | CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Lacosamide-d6 ((R)-N-benzyl-3-methoxy-2-(N-nitrosoacetamido-d3)propanamide) is a deuterium-enriched isotopologue of lacosamide, distinguished by six deuterium atoms replacing hydrogen at specific positions. Its molecular formula is C<sub>13</sub>H<sub>12</sub>D<sub>6</sub>N<sub>2</sub>O<sub>3</sub>, with a molecular weight of 256.33 g/mol . The structural modifications occur primarily at the acetyl group (CD<sub>3</sub> substitution) and the methoxy moiety, ensuring minimal interference with the parent compound’s chromatographic behavior while providing distinct mass spectral signatures.

Table 1: Key Physicochemical Properties of Lacosamide-d6

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1219042-50-8 | |

| Molecular Formula | C<sub>13</sub>H<sub>12</sub>D<sub>6</sub>N<sub>2</sub>O<sub>3</sub> | |

| Exact Mass | 256.33 g/mol | |

| Synonyms | rac-Lacosamide-d6 |

The deuterium substitution confers a ~3 Da mass shift compared to non-deuterated lacosamide (250.30 g/mol), enabling unambiguous differentiation in tandem mass spectrometry (MS/MS) workflows .

Synthesis and Manufacturing

The synthesis of Lacosamide-d6 parallels the parent compound’s production, with deuterated reagents introduced at critical steps to achieve isotopic labeling. A three-step optimized protocol, derived from lacosamide synthesis , involves:

-

Amidation of Boc-D-Serine: Reaction with benzylamine in the presence of N-methylmorpholine and isobutyl chloroformate yields (R)-N-benzyl-2-(Boc-amino)-3-hydroxypropanamide.

-

Deuterium Incorporation: Treatment with deuterated acetic anhydride (CD<sub>3</sub>CO)<sub>2</sub>O under basic conditions introduces the CD<sub>3</sub> group at the acetamide position.

-

Methoxy Group Formation: Methylation using deuterated dimethyl sulfate (D<sub>3</sub>C–O–SO<sub>2</sub>–O–CD<sub>3</sub>) finalizes the methoxy-d3 moiety .

Key improvements in the process include solvent exchange strategies and aqueous ammonia quenching, reducing residual reagents to <1 ppm . The final product is purified via recrystallization from isopropyl acetate, achieving >99% isotopic purity .

Analytical Methods for Quantification

Lacosamide-d6’s primary application lies in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for quantifying lacosamide in biological matrices. A validated method employs:

-

Chromatography: ZODIAC C<sub>18</sub> column (4.6 × 100 mm, 5 µm) with isocratic elution (acetonitrile/0.1% formic acid, 80:20 v/v) at 0.9 mL/min .

-

Mass Spectrometry: API-4500 MS/MS system in multiple reaction monitoring (MRM) mode, tracking transitions m/z 251.1 → 108.1 (lacosamide) and m/z 257.1 → 114.1 (Lacosamide-d6) .

Table 2: Performance Metrics of LC-MS/MS Assay Using Lacosamide-d6

| Parameter | Value |

|---|---|

| Linear Range | 0.075–25.461 µg/mL |

| Correlation Coefficient | r<sup>2</sup> = 0.998 |

| Intraday Precision | ≤4.2% CV |

| Interday Accuracy | 98.2–102.4% |

This method demonstrates <5% matrix effect and >95% recovery, attributable to Lacosamide-d6’s structural homology with the analyte .

Applications in Biomedical Research

Beyond pharmacokinetics, Lacosamide-d6 supports:

-

Drug-Drug Interaction Studies: Quantifying lacosamide levels in the presence of CYP450 inhibitors/inducers .

-

Cerebrospinal Fluid (CSF) Analysis: Overcoming low analyte concentrations via deuterium-enhanced sensitivity .

-

Toxicokinetics: Assessing dose-linear exposure in overdose scenarios (>800 mg) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume